N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its wide range of applications in medicinal chemistry . This compound is notable for its potential therapeutic properties, particularly in the treatment of infectious diseases such as tuberculosis .
Preparation Methods
The synthesis of N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of an aldehyde with an amine to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidation process.
Tandem Reactions: These are sequences of reactions where the product of one reaction becomes the reactant for the next.
Aminooxygenation and Hydroamination Reactions: These involve the addition of amino and oxygen groups to the imidazo[1,2-a]pyridine scaffold.
Chemical Reactions Analysis
N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Radical Reactions: These involve the formation of radicals, which are highly reactive species with unpaired electrons.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs for the treatment of infectious diseases such as tuberculosis.
Biology: It is used in the study of biological processes and pathways.
Material Science: It is used in the development of new materials with unique properties.
Industry: It is used in various industrial processes, including the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in the replication of tuberculosis bacteria . This inhibition disrupts the bacterial cell processes, leading to the death of the bacteria .
Comparison with Similar Compounds
N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide can be compared with other similar compounds in the imidazo[1,2-a]pyridine class, such as:
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant activity against multidrug-resistant tuberculosis.
C3-fluorinated imidazo[1,2-a]pyridines: These compounds are used in the synthesis of functionalized materials.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(18-14-23-13-5-4-8-19(23)22-18)21-15-9-11-17(12-10-15)25-16-6-2-1-3-7-16/h1-14H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOOZDYFDIEHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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